

Technical Guide: 2-Methylbenzyl Bromide (CAS No. 89-92-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbenzyl bromide

Cat. No.: B048147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylbenzyl bromide**, a key reagent in organic synthesis. It details its chemical and physical properties, safety information, and provides experimental protocols for its synthesis and common reactions.

Chemical Identity and Properties

2-Methylbenzyl bromide, also known as α -bromo- α -xylene, is an organic halide widely used as a building block in the synthesis of more complex molecules. Its chemical structure consists of a benzene ring substituted with a methyl group and a bromomethyl group at adjacent positions.

Physical and Chemical Properties.[1][2][3][4][5]

The key physical and chemical properties of **2-Methylbenzyl bromide** are summarized in the table below for easy reference.

Property	Value
CAS Number	89-92-9
Molecular Formula	C ₈ H ₉ Br
Molecular Weight	185.06 g/mol
Appearance	Clear colorless to pale yellow liquid
Melting Point	16-20 °C
Boiling Point	216-217 °C at 742 mmHg
Density	1.381 g/mL at 25 °C
Refractive Index (n _{20/D})	1.575
Flash Point	82 °C (closed cup)
Solubility	Practically insoluble in water

Safety and Handling.[1][5]

2-Methylbenzyl bromide is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

Hazard Identification	Information
Signal Word	Danger
Pictogram	GHS05 (Corrosion)
Hazard Statements	H314: Causes severe skin burns and eye damage.
Precautionary Statements	P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405
Storage Class	6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Methylbenzyl bromide** and its application in two common synthetic transformations: the Williamson ether synthesis and the Grignard reaction.

Synthesis of 2-Methylbenzyl Bromide via Free-Radical Bromination of o-Xylene

This protocol is adapted from established procedures for the bromination of xylenes. The key to achieving mono-bromination on the methyl group is the use of a radical initiator and light, while avoiding electrophilic aromatic substitution catalysts.

Materials:

- o-Xylene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl_4) or other suitable anhydrous, non-polar solvent
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene (1 equivalent) in CCl_4 .
- Add N-Bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide or AIBN.
- Heat the mixture to reflux with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a sunlamp or a standard incandescent light bulb.

- Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when all the NBS has been consumed (succinimide, a byproduct, will float on top of the CCl_4).
- Cool the reaction mixture to room temperature and filter to remove the succinimide.
- Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with water.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude **2-methylbenzyl bromide** can be purified by vacuum distillation.

Williamson Ether Synthesis using 2-Methylbenzyl Bromide

This protocol describes the synthesis of an ether by reacting **2-methylbenzyl bromide** with an alkoxide.

Materials:

- An alcohol (e.g., ethanol)
- Sodium hydride (NaH) or another strong base
- Anhydrous solvent (e.g., THF or DMF)
- **2-Methylbenzyl bromide**
- Saturated ammonium chloride solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.1 equivalents) in the anhydrous solvent.
- Cool the solution in an ice bath and slowly add sodium hydride (1 equivalent) in portions. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
- Add **2-methylbenzyl bromide** (1 equivalent) dropwise to the alkoxide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude ether, which can be further purified by column chromatography.

Grignard Reaction with 2-Methylbenzyl Bromide

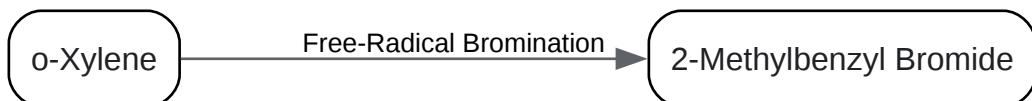
This protocol outlines the formation of a Grignard reagent from **2-methylbenzyl bromide** and its subsequent reaction with a carbonyl compound (e.g., acetone).

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or THF
- A small crystal of iodine

- **2-Methylbenzyl bromide**
- A carbonyl compound (e.g., acetone)
- Saturated ammonium chloride solution or dilute HCl
- Anhydrous magnesium sulfate (MgSO_4)

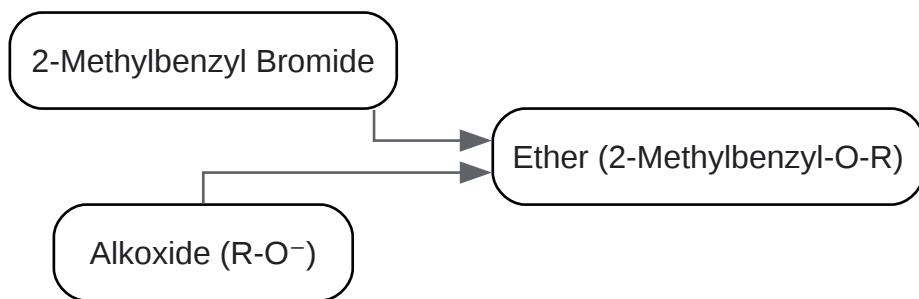
Procedure:


- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. The entire apparatus must be under an inert atmosphere.
- Add a small crystal of iodine to activate the magnesium surface.
- In the dropping funnel, prepare a solution of **2-methylbenzyl bromide** (1 equivalent) in anhydrous diethyl ether.
- Add a small portion of the **2-methylbenzyl bromide** solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be required.
- Once the reaction has started, add the remaining **2-methylbenzyl bromide** solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting solution is the Grignard reagent.
- Cool the Grignard reagent to 0 °C in an ice bath.
- Add a solution of the carbonyl compound (1 equivalent) in anhydrous diethyl ether dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
- Quench the reaction by carefully pouring the mixture over a mixture of ice and saturated ammonium chloride solution or dilute HCl.

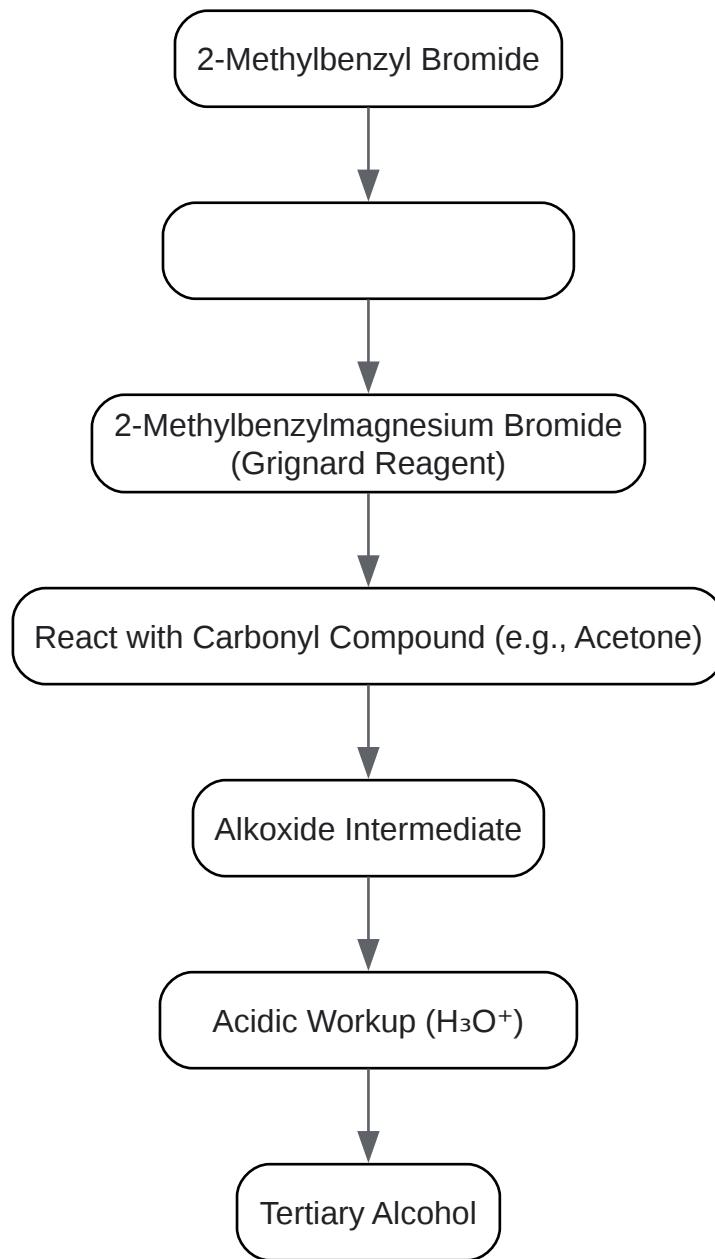
- Extract the product with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography or distillation.

Visualizations

The following diagrams illustrate the key chemical transformations discussed in this guide.


NBS, BPO/AIBN, $h\nu$

[Click to download full resolution via product page](#)


Caption: Synthesis of **2-Methylbenzyl Bromide** from o-Xylene.

SN2 Reaction

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis with **2-Methylbenzyl Bromide**.

[Click to download full resolution via product page](#)

Caption: Grignard Reaction Workflow using **2-Methylbenzyl Bromide**.

- To cite this document: BenchChem. [Technical Guide: 2-Methylbenzyl Bromide (CAS No. 89-92-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048147#2-methylbenzyl-bromide-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com